![molecular formula C29H27F2N3O B1221800 Seganserin CAS No. 87729-89-3](/img/structure/B1221800.png)
Seganserin
Overview
Description
Seganserin is a specific serotonin 5HT2 receptor antagonist . It was developed as an antihypertensive medicine and has been tested neuropharmacologically in thioacetamide-induced acute liver failure in rats . It is also known to increase N3 sleep in subjects with normal sleep .
Molecular Structure Analysis
Seganserin has a chemical formula of C29H27F2N3O . Its exact mass is 471.21 and its molecular weight is 471.552 . The elemental analysis shows that it contains Carbon (73.87%), Hydrogen (5.77%), Fluorine (8.06%), Nitrogen (8.91%), and Oxygen (3.39%) .
Scientific Research Applications
Serotonergic System Modulation
Seganserin, a 5-HT2 receptor antagonist, has been studied for its effects on various biological behaviors. One study explored its role in modulating the expression of neuroleptic-induced orofacial dyskinesia, suggesting that serotonergic systems, particularly 5-HT1A and 5-HT2A/2C receptors, may be involved in this process. This finding indicates the potential use of Seganserin in addressing extrapyramidal side effects associated with long-term antipsychotic treatment (Naidu & Kulkarni, 2001).
Impact on Sleep and Anxiety
Research on the role of Seganserin in sleep and anxiety has revealed its effectiveness in increasing Slow Wave Sleep (SWS) in subjects with normal sleep. This effect was also observed in patients with primary or comorbid insomnia, indicating that Seganserin could be a valuable tool in normalizing SWS in such patients. Additionally, its anxiolytic-like properties in the X-maze anxiety model further support its potential applications in treating anxiety disorders (Monti Jm, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPMFYFHHSNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87071-17-8 (di-hydrochloride) | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236594 | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seganserin | |
CAS RN |
87729-89-3 | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEGANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197HL4EZCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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